molecular formula C18H18ClN3O5S2 B2921061 6-Acetyl-2-(2-((4-chlorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 895466-41-8

6-Acetyl-2-(2-((4-chlorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No. B2921061
CAS RN: 895466-41-8
M. Wt: 455.93
InChI Key: BBOFXGYXVCOTJJ-UHFFFAOYSA-N
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Description

6-Acetyl-2-(2-((4-chlorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H18ClN3O5S2 and its molecular weight is 455.93. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

A series of new polyamides containing pyridyl moieties in their main chain have been synthesized through the direct polycondensation reaction of 2,5-bis[(4-carboxyanilino) carbonyl] pyridine with derivatives of aromatic diamines. These polymers exhibit high yield, inherent viscosities, and were characterized for their thermal properties and solubility in polar solvents, indicating potential applications in materials science for their unique structural and physical properties (Faghihi & Mozaffari, 2008).

Antimicrobial Activity

Pyridothienopyrimidines and Pyridothienotriazines have been synthesized and evaluated for their in vitro antimicrobial activities. These compounds, including 5-Acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides, have shown promising results, suggesting their potential use in developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Enzyme Inhibitory Activity

Novel pyridine-2,6-dicarboxamide derivatives containing sulfonamide groups have been synthesized and evaluated as inhibitors for carbonic anhydrase (CA) and cholinesterase (ChE). These compounds showed significant inhibitory activities comparable to known inhibitors, suggesting potential applications in pharmacological and biochemical research to explore new therapeutic agents (Stellenboom & Baykan, 2019).

Anticancer Activity

Thiophene, Thiazolyl-Thiophene, and Thienopyridine derivatives have been synthesized and tested for in vitro cytotoxicity against four cell lines. These studies indicate the potential use of such compounds in cancer research, particularly those containing thiazolidinone ring or thiosemicarbazide moiety, highlighting their good inhibitory activity (Atta & Abdel‐Latif, 2021).

properties

IUPAC Name

6-acetyl-2-[[2-(4-chlorophenyl)sulfonylacetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O5S2/c1-10(23)22-7-6-13-14(8-22)28-18(16(13)17(20)25)21-15(24)9-29(26,27)12-4-2-11(19)3-5-12/h2-5H,6-9H2,1H3,(H2,20,25)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBOFXGYXVCOTJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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